![molecular formula C22H19ClN2O5S2 B2692743 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide CAS No. 900135-03-7](/img/structure/B2692743.png)
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide is a useful research compound. Its molecular formula is C22H19ClN2O5S2 and its molecular weight is 490.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of thiazolidinone derivatives, including the compound , have been a focal point in medicinal chemistry. These compounds are synthesized through various methods, including cycloaddition processes and condensation reactions, with their structures confirmed by techniques such as X-ray diffraction, NMR, and mass spectrometry. One study highlighted the synthesis of thiazolidinone derivatives with trypanocidal and anticancer activity, showcasing the flexibility of these compounds in targeting different biological pathways (Holota et al., 2019). Another research focused on the synthesis of novel thiazolidinone derivatives, investigating their structural properties and potential biological activities (Khelloul et al., 2016).
Anticancer and Antimicrobial Activities
A significant area of research application for thiazolidinone derivatives is in exploring their anticancer and antimicrobial activities. These compounds exhibit a broad range of biological effects, including inhibiting tumor cell growth and demonstrating efficacy against various microbial strains. For instance, some thiazolidinone derivatives have shown potent anticancer activity against human tumor cell lines and specific antiangiogenic effects in mouse models, suggesting their potential as therapeutic agents for cancer treatment (Chandrappa et al., 2010). Moreover, these compounds possess antimicrobial properties, with certain derivatives exhibiting promising activities against gram-positive and gram-negative bacteria, highlighting their versatility in addressing multiple health challenges (Desai et al., 2013).
Molecular Docking and Computational Studies
The compound's research applications extend to molecular docking and computational studies, aiming to understand the interaction mechanisms with biological targets. These studies provide insights into the compound's potential efficacy and selectivity towards specific receptors or enzymes, facilitating the design of more potent and selective therapeutic agents. One study on thiazolidin-4-one derivatives, for example, emphasized their computational analysis to predict the anticancer activity, which is crucial for drug development processes (Spoorthy et al., 2021).
Eigenschaften
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c1-24(12-18(28)14-6-7-16(26)17(27)10-14)20(29)8-9-25-21(30)19(32-22(25)31)11-13-4-2-3-5-15(13)23/h2-7,10-11,26-27H,8-9,12H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKDBGLKLKMTOR-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
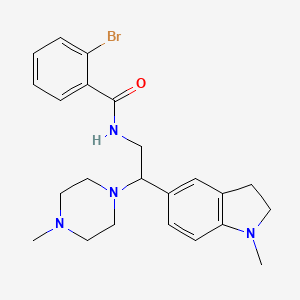
![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
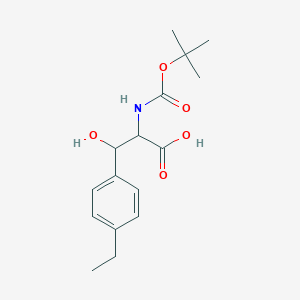
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)
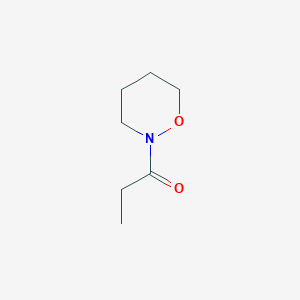
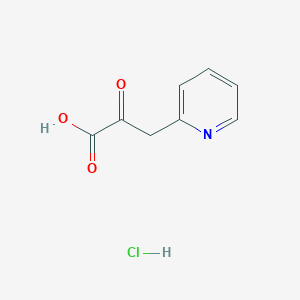
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2692675.png)
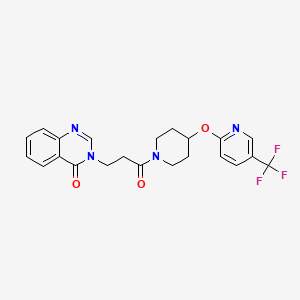

![5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692681.png)
![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)
